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Compound of Interest

Compound Name:
2-methyl-2-

phenoxypropanethioamide

CAS No.: 35368-52-6

Cat. No.: B6254494 Get Quote

Executive Summary
This guide details the synthetic utility of 2-methyl-2-phenoxypropanethioamide (CAS: Not

widely indexed; analog of 2-phenoxyisobutyramide), a specialized building block for introducing

the lipophilic 1-methyl-1-phenoxyethyl moiety into heterocyclic scaffolds.

Structurally related to the fibrate class of lipid-lowering agents (e.g., Clofibrate, Fenofibrate),

this thioamide offers a strategic entry point for synthesizing bioisosteres of PPAR

agonists. Due to the steric bulk of the gem-dimethyl group (

-quaternary center), standard thioamide protocols often require modification to ensure high
yields. This document provides optimized protocols for Hantzsch thiazole synthesis and
oxidative dimerization to 1,2,4-thiadiazoles, addressing the specific kinetic challenges posed by
the steric hindrance.
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Property Description

Compound Name 2-Methyl-2-phenoxypropanethioamide

IUPAC Name 2-methyl-2-phenoxypropanethioamide

Structure

Molecular Formula

Molecular Weight 195.28 g/mol

Predicted LogP ~2.0 - 2.5 (Lipophilic)

Solubility
Soluble in EtOH, MeOH, DMF, DMSO,

.[1] Poorly soluble in water.

Storage

Store at 2-8°C under inert atmosphere (Ar/N2).

Hygroscopic; protect from moisture to prevent

hydrolysis to the amide.

Structural Considerations
The 1-methyl-1-phenoxyethyl group acts as a "fatty" anchor. The gem-dimethyl substitution at

the

-position creates significant steric hindrance around the thiocarbonyl carbon. This reduces the
rate of initial nucleophilic attack by the thioamide sulfur and the subsequent cyclization steps
compared to unhindered analogs like thioacetamide.

Application 1: Synthesis of 2-Substituted Thiazoles
(Hantzsch Protocol)
The Hantzsch synthesis is the most robust method for converting this thioamide into a thiazole.

The reaction involves the condensation of the thioamide with an

-haloketone.[2]

Mechanism & Rationale
The reaction proceeds via two stages:[3][4][5]
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S-Alkylation: The sulfur atom attacks the

-carbon of the haloketone (SN2). Note: This step is sensitive to steric bulk.

Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water.

Experimental Protocol
Target: Synthesis of 4-Phenyl-2-(1-methyl-1-phenoxyethyl)thiazole Reagents:

2-Methyl-2-phenoxypropanethioamide (1.0 equiv)[1][6][7][8]

Phenacyl bromide (2-Bromoacetophenone) (1.1 equiv)

Solvent: Ethanol (Absolute) or DMF (for faster kinetics)

Base:

or Triethylamine (optional, for neutralization)

Step-by-Step Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-methyl-2-phenoxypropanethioamide (1.95 g, 10 mmol) in Ethanol (20 mL).

Addition: Add Phenacyl bromide (2.19 g, 11 mmol) in one portion.

Reaction:

Standard Method: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC

(Hexane:EtOAc 4:1). The steric bulk may require longer reaction times than typical

thioamides.

Accelerated Method (Microwave): Transfer to a microwave vial. Irradiate at 100°C for 20–

30 minutes.

Workup:

Cool the reaction mixture to room temperature.
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The hydrobromide salt of the thiazole may precipitate. If so, filter and wash with cold

ethanol.

To obtain the free base, suspend the solid (or concentrate the liquid) in water and

neutralize with saturated aqueous

until pH ~8.

Extract with Ethyl Acetate (

mL).

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography

(Eluent: 5-10% EtOAc in Hexanes).

Troubleshooting Table:

Observation Diagnosis Solution

Low Conversion
Steric hindrance slowing S-

alkylation.

Switch solvent to DMF (100°C)

or use Microwave irradiation.

Sticky Gum Product

Incomplete cyclization

(intermediate hydroxy-

thiazoline).

Reflux with a dehydrating

agent (e.g., catalytic p-TsOH in

Toluene with Dean-Stark trap).

Hydrolysis
Moisture present; thioamide

converting to amide.

Use anhydrous solvents and

dry glassware.

Application 2: Synthesis of 1,2,4-Thiadiazoles
(Oxidative Dimerization)
Oxidative dimerization of thioamides yields 3,5-disubstituted-1,2,4-thiadiazoles. This reaction

creates a symmetrical dimer linked by a biologically active thiadiazole core.
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Mechanism
Oxidation of the thioamide generates a thioacyl radical or cation, which dimerizes and

rearranges (loss of sulfur) to form the thiadiazole ring.

Experimental Protocol
Target: Synthesis of 3,5-Bis(1-methyl-1-phenoxyethyl)-1,2,4-thiadiazole Reagents:

2-Methyl-2-phenoxypropanethioamide (1.0 equiv)[1][6][7][8]

Oxidant: Iodine (

) or Hydrogen Peroxide (

)

Solvent: DMSO (acts as oxidant/solvent) or Ethanol

Step-by-Step Procedure (Iodine/DMSO Method):

Dissolution: Dissolve 2-methyl-2-phenoxypropanethioamide (10 mmol) in DMSO (15 mL).

Catalysis: Add a catalytic amount of Iodine (0.5 mmol, 5 mol%).

Heating: Heat the mixture to 80–100°C for 4–8 hours.

Note: DMSO acts as the stoichiometric oxidant, recycling the iodine.

Quench: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL)

containing 5% Sodium Thiosulfate (

) to remove residual iodine.

Isolation:

The product should precipitate as a solid. Filter and wash with water.

If oil forms, extract with Dichloromethane (DCM), dry, and concentrate.
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Purification: Recrystallization from Ethanol.

Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthetic pathways available for 2-methyl-2-
phenoxypropanethioamide, highlighting the critical intermediates and steric considerations.
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Figure 1: Divergent synthesis of Thiazoles and Thiadiazoles from the sterically hindered

thioamide precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6254494#heterocycle-synthesis-using-2-methyl-2-
phenoxypropanethioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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